molecular formula C10H18O2 B11752539 (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol

(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol

Cat. No.: B11752539
M. Wt: 170.25 g/mol
InChI Key: YXPRXLGCXIMBPD-SFVIPPHHSA-N
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Description

(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[311]heptan-1-ol is a bicyclic alcohol compound with a unique structure that includes a hydroxymethyl group and two methyl groups attached to a bicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic ketone or aldehyde.

    Reduction: The carbonyl group is reduced to an alcohol using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Various alcohol derivatives

    Substitution: Halogenated compounds or other substituted derivatives

Scientific Research Applications

(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, potentially leading to changes in the activity of the target molecules. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptane: Lacks the hydroxyl group, leading to different chemical properties and reactivity.

    (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol: Has an additional hydroxyl group, which can affect its solubility and reactivity.

Uniqueness

(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

Introduction

The compound (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol is a bicyclic organic molecule notable for its unique bicyclo[3.1.1]heptane structure. This structure features two fused cyclopropane rings, a hydroxymethyl group at the second position, and two methyl groups at the sixth position, contributing to its distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and related case studies.

Structural Characteristics

  • Molecular Formula : C10H18O2
  • Molecular Weight : 170.25 g/mol
  • CAS Number : 2005-76-7

Table 1: Structural Features of this compound

FeatureDescription
Bicyclic StructureBicyclo[3.1.1]heptane
Hydroxymethyl GroupPresent at position 2
Methyl GroupsTwo methyl groups at position 6

Biological Activities

Research indicates that compounds with similar bicyclic structures often exhibit diverse biological activities:

Antioxidant Properties

Many bicyclic compounds have demonstrated the ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. This property may contribute to anti-inflammatory effects and overall cellular protection.

Neuroprotective Effects

Studies suggest that compounds related to This compound may protect neuronal cells from damage. This characteristic positions them as potential candidates for developing treatments for neurodegenerative diseases.

Antimicrobial Activity

Certain derivatives of bicyclic compounds have shown efficacy against various pathogens, indicating their potential use in developing antimicrobial agents.

Table 2: Biological Activities of Related Compounds

Compound NameBiological Activity
Bicyclo[3.2.0]heptaneAntimicrobial properties
2-Hydroxybicyclo[3.3.0]octaneNeuroprotective effects
6-Methylbicyclo[3.3.0]octanePotential anti-inflammatory activity

The biological activities of This compound can be attributed to its interaction with various biological targets:

Enzyme Interactions

The compound may interact with specific enzymes in biological systems, acting as a substrate or inhibitor that alters enzymatic activity, thereby influencing metabolic pathways.

Receptor Binding

Studies involving binding affinity with biological receptors are crucial for understanding the pharmacological potential of this compound in drug discovery processes.

Neuroprotection in Animal Models

In a study examining neuroprotective effects, administration of a related bicyclic compound showed significant reductions in neuronal damage following induced oxidative stress in rodent models, suggesting potential therapeutic applications for neurodegenerative conditions.

Antimicrobial Efficacy Testing

Another study evaluated the antimicrobial properties of derivatives similar to This compound , demonstrating effective inhibition against several bacterial strains, which supports further exploration for pharmaceutical development.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol

InChI

InChI=1S/C10H18O2/c1-9(2)7-3-4-8(6-11)10(9,12)5-7/h7-8,11-12H,3-6H2,1-2H3/t7?,8?,10-/m1/s1

InChI Key

YXPRXLGCXIMBPD-SFVIPPHHSA-N

Isomeric SMILES

CC1(C2CCC([C@@]1(C2)O)CO)C

Canonical SMILES

CC1(C2CCC(C1(C2)O)CO)C

Origin of Product

United States

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